6-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-9H-purine
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Overview
Description
7-Chloro-4-nitro-2,1,3-benzothiadiazol-5-yl (9H-purin-6-yl) sulfide is a complex organic compound that combines the structural features of benzothiadiazole and purine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl (9H-purin-6-yl) sulfide typically involves multiple steps. One common approach is to start with the preparation of 4-chloro-7-nitro-2,1,3-benzothiadiazole. This can be achieved by reacting o-phenylenediamine with thionyl chloride in the presence of pyridine . The resulting intermediate is then subjected to further reactions to introduce the purine moiety and the sulfide linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-nitro-2,1,3-benzothiadiazol-5-yl (9H-purin-6-yl) sulfide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce a variety of substituted benzothiadiazole derivatives .
Scientific Research Applications
7-Chloro-4-nitro-2,1,3-benzothiadiazol-5-yl (9H-purin-6-yl) sulfide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying biological processes.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl (9H-purin-6-yl) sulfide involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s fluorescent properties also allow it to be used as a probe for studying molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Similar in structure but lacks the purine moiety.
2,1,3-Benzothiadiazole: The parent compound without the nitro and chloro substituents.
4-Nitro-7-piperazino-2,1,3-benzoxadiazole: Another derivative with different substituents .
Uniqueness
7-Chloro-4-nitro-2,1,3-benzothiadiazol-5-yl (9H-purin-6-yl) sulfide is unique due to the combination of benzothiadiazole and purine structures, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H4ClN7O2S2 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
7-chloro-4-nitro-5-(7H-purin-6-ylsulfanyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C11H4ClN7O2S2/c12-4-1-5(9(19(20)21)7-6(4)17-23-18-7)22-11-8-10(14-2-13-8)15-3-16-11/h1-3H,(H,13,14,15,16) |
InChI Key |
VHCUAJHGLOQJRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1SC3=NC=NC4=C3NC=N4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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